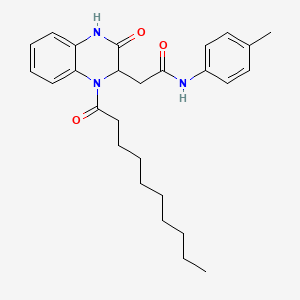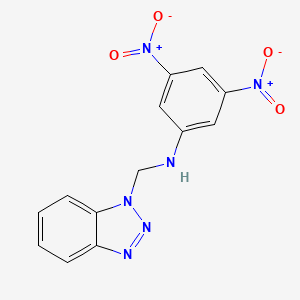
N-(1H-benzotriazol-1-ylmethyl)-3,5-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This particular compound is characterized by the presence of a benzotriazole moiety linked to a dinitroaniline structure, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE typically involves the reaction of benzotriazole with 3,5-dinitroaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The dinitroaniline structure may also contribute to the compound’s biological activity by interacting with specific cellular pathways.
Comparación Con Compuestos Similares
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE can be compared with other benzotriazole derivatives such as:
N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-2-METHYLANILINE: This compound has a similar benzotriazole moiety but differs in the substitution pattern on the aniline ring.
N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides: These compounds have a benzotriazole moiety linked to a benzodiazepine structure, showing different biological activities.
The uniqueness of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE lies in its specific substitution pattern and the presence of both benzotriazole and dinitroaniline moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H10N6O4 |
|---|---|
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
N-(benzotriazol-1-ylmethyl)-3,5-dinitroaniline |
InChI |
InChI=1S/C13H10N6O4/c20-18(21)10-5-9(6-11(7-10)19(22)23)14-8-17-13-4-2-1-3-12(13)15-16-17/h1-7,14H,8H2 |
Clave InChI |
XQUPXHOIVKCWRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15152329.png)
![N~2~-(3-acetylphenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15152337.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B15152340.png)
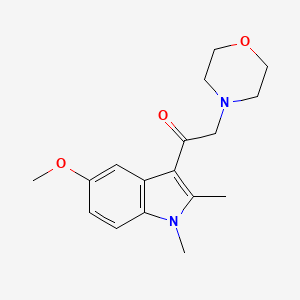
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15152355.png)
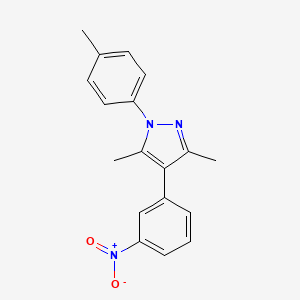
![2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid](/img/structure/B15152363.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B15152381.png)
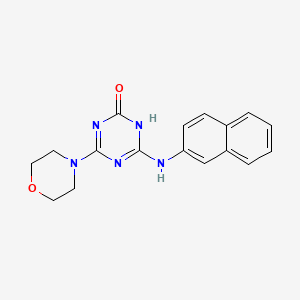
![N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide](/img/structure/B15152394.png)
![1-(azepan-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15152405.png)
